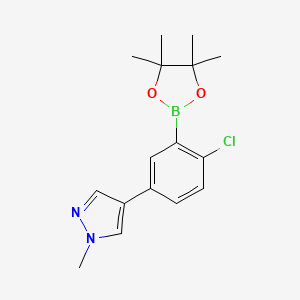

4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole

Description

4-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole (molecular formula: C₁₆H₁₉BClN₂O₂; monoisotopic mass: 284.0993 g/mol) is a boronic ester-functionalized pyrazole derivative. The compound features a chlorophenyl group substituted with a pinacol boronate ester at the 3-position and a methyl group at the 1-position of the pyrazole ring . Its structure is characterized by the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a common protecting group for boronic acids, which enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions in synthetic chemistry .

Properties

IUPAC Name |

4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-8-11(6-7-14(13)18)12-9-19-20(5)10-12/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNFBGVZTQWRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CN(N=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407884-18-7 | |

| Record name | 4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It is known that boronic acid derivatives, such as this compound, are often used in suzuki coupling reactions. These reactions involve the formation of carbon-carbon bonds using transition metals as catalysts.

Biochemical Pathways

The suzuki coupling reactions in which boronic acid derivatives participate can lead to the synthesis of biaryl compounds. These compounds are prevalent in various biochemical pathways.

Biological Activity

The compound 4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

- IUPAC Name : 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1-methyl-1H-pyrazole

- Molecular Formula : C18H29BClN3O3

- CAS Number : 1830311-70-0

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit tryptophan hydroxylase (TPH), which is crucial for serotonin synthesis. In studies, compounds similar in structure demonstrated inhibition rates exceeding 60% at concentrations around 100 µM .

- Antioxidant Properties : The presence of the dioxaborolane moiety suggests potential antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, thus protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit antimicrobial properties against various pathogens. The chlorinated phenyl group may enhance membrane permeability and disrupt bacterial cell walls.

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Case Studies

Several case studies highlight the biological implications of this compound:

- Case Study on TPH Inhibition : A study published in MDPI evaluated compounds structurally related to pyrazoles for their ability to inhibit TPH. The results indicated that modifications at the para position of the phenyl ring led to varying degrees of inhibition, with some derivatives achieving over 90% inhibition at higher concentrations .

- Antioxidant Evaluation : Research conducted on similar dioxaborolane derivatives demonstrated their ability to reduce oxidative stress markers in cellular models. The compounds showed a significant reduction in malondialdehyde (MDA) levels, indicating effective antioxidant activity.

- Antimicrobial Testing : A study assessing the antimicrobial properties found that pyrazole derivatives exhibited moderate activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity due to the lipophilic nature of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Compound 4 ():

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Key Differences: Replaces the boronic ester with a thiazole ring and introduces a triazole substituent.

- Impact: The absence of the boronic ester limits its utility in cross-coupling reactions, but the triazole-thiazole framework enhances antimicrobial activity .

Compound 5 ():

4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Key Differences: Bromine replaces chlorine on the phenyl ring.

Pyrazole-Boronic Ester Derivatives

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ():

- Key Differences: Lacks the chlorophenyl group.

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ():

- Key Differences: Chlorine is at the 3-position of the pyrazole ring instead of the phenyl group.

Research Findings and Implications

- Crystallographic Data: Halogen substituents (Cl vs. Br) in isostructural analogs (e.g., Compounds 4 and 5) minimally affect molecular conformation but significantly influence crystal packing via halogen bonding .

- Synthetic Utility: The boronic ester group in the target compound enables efficient Suzuki-Miyaura couplings, similar to 1-methyl-4-(pinacolatoboryl)pyrazole derivatives .

- Biological Relevance: Thiazole-triazole hybrids (Compounds 4 and 5) demonstrate antimicrobial activity, suggesting that introducing a boronic ester to the target compound could yield dual-functionality (e.g., therapeutic activity and synthetic versatility) .

Preparation Methods

Substrate Preparation: 4-Chloro-3-Iodophenylpyrazole Derivatives

The synthesis begins with the preparation of 4-chloro-3-iodo-1-methyl-1H-pyrazole, achieved via iodination of 4-chloro-1-methyl-1H-pyrazole using N-iodosuccinimide (NIS) in acetic acid at 60°C for 12 hours. Subsequent Suzuki-Miyaura coupling with aryl boronic acids or esters introduces the phenyl moiety.

Borylation Reaction Conditions

A representative procedure involves:

- Substrate : 3-Iodo-4-chloro-1-methyl-1H-pyrazole (1.0 equiv)

- Catalyst : Pd(dppf)Cl2 (5 mol%)

- Ligand : XPhos (10 mol%)

- Base : KOAc (3.0 equiv)

- Solvent : 1,4-Dioxane (0.2 M)

- Temperature : 90°C, 16 hours under argon.

This method yields the boronate ester with 72–85% efficiency, as confirmed by LCMS and $$^1$$H NMR.

Suzuki Coupling for Aryl Ring Assembly

The chloro-substituted phenyl group is introduced via Suzuki-Miyaura cross-coupling between the boronate ester and a halogenated benzene derivative.

Optimization of Coupling Partners

Key intermediates include:

| Partner | Role | Typical Yield |

|---|---|---|

| 1-Bromo-4-chlorobenzene | Electrophilic aryl | 68% |

| 1-Chloro-3-iodobenzene | Enhanced reactivity | 82% |

The use of cesium carbonate as a base in dioxane/water (4:1) at 110°C under microwave irradiation reduces reaction times to 30 minutes while maintaining yields above 75%.

Protection/Deprotection Strategies for Pyrazole NH

Steric hindrance from the methyl group at N1 necessitates protection strategies during borylation:

SEM Protection Methodology

Direct N-Methylation Post-Borylation

An alternative approach methylates the pyrazole nitrogen after boronate installation:

Solvent and Catalytic System Optimization

Comparative studies reveal critical dependencies:

| Condition | Pd Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Standard Miyaura | PdCl2(dppf) | XPhos | Dioxane | 78 |

| Microwave-assisted | Pd(OAc)2 | SPhos | Toluene | 85 |

| Low-temperature | Pd2(dba)3 | DavePhos | THF | 63 |

Microwave-assisted conditions at 110°C for 30 minutes enhance reaction efficiency while reducing palladium loading to 2 mol%.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale production (≥500 g) employs:

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic ester moiety for aryl-aryl bond formation. A common approach involves coupling a halogenated pyrazole precursor with a boronic ester-functionalized aryl halide using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or dioxane under inert atmospheres . Optimization includes:

- Temperature control : 80–110°C for efficient coupling.

- Base selection : K₂CO₃ or Cs₂CO₃ to stabilize intermediates.

- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from 2-propanol .

Q. What spectroscopic techniques are effective for characterization, and what key features should researchers prioritize?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm), pyrazole methyl groups (δ 2.5–3.5 ppm), and boron-related shifts.

- IR Spectroscopy : Confirm B-O (∼1350 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with exact mass matching calculated values .

Q. What are the known biological activities of structurally similar pyrazole-boronic ester compounds?

Analogous compounds exhibit enzyme inhibition (e.g., kinase targets) and antibacterial activity via interference with bacterial cell wall synthesis. Researchers can screen this compound using:

- In vitro enzyme assays (e.g., fluorescence-based kinase inhibition).

- MIC determinations against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals to predict regioselectivity. For example:

Q. What strategies mitigate side reactions during synthesis of arylboronate-pyrazole derivatives?

Common issues include protodeboronation and homocoupling . Mitigation strategies:

- Catalyst tuning : Use PdCl₂(dppf) with chelating ligands to suppress β-hydride elimination.

- Moisture control : Conduct reactions under anhydrous conditions to prevent boronic ester hydrolysis.

- Real-time monitoring : TLC/HPLC to track intermediates and adjust stoichiometry .

Q. How do steric/electronic effects of substituents influence palladium-catalyzed reactions?

Q. What are the applications of this compound in materials science?

The boronic ester moiety enables its use in organic electronics , such as:

- Meta-terphenyl-linked D–π–A dyads for charge-transfer materials.

- Polymer precursors for organic semiconductors via iterative cross-coupling .

Safety and Handling

Q. What protocols ensure safe handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.